molecular formula C12H19N3O3 B15077753 Ethyl 4-hydroxy-2-(neopentylamino)-5-pyrimidinecarboxylate CAS No. 95983-12-3

Ethyl 4-hydroxy-2-(neopentylamino)-5-pyrimidinecarboxylate

Cat. No.: B15077753
CAS No.: 95983-12-3
M. Wt: 253.30 g/mol
InChI Key: XYDFRBRJROYSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-2-(neopentylamino)-5-pyrimidinecarboxylate is a pyrimidine derivative featuring a hydroxyl group at position 4, a bulky neopentylamino (2,2-dimethylpropylamino) substituent at position 2, and an ethyl ester at position 5. Pyrimidine derivatives are critical intermediates in pharmaceutical and agrochemical synthesis due to their structural versatility and bioactivity. This compound is synthesized via nucleophilic substitution reactions, where a leaving group (e.g., methylthio) at position 2 is replaced by neopentylamine under reflux conditions in ethanol . Its neopentylamino group introduces steric bulk, which may enhance metabolic stability and influence solubility compared to smaller substituents.

Properties

CAS No.

95983-12-3

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

ethyl 2-(2,2-dimethylpropylamino)-6-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C12H19N3O3/c1-5-18-10(17)8-6-13-11(15-9(8)16)14-7-12(2,3)4/h6H,5,7H2,1-4H3,(H2,13,14,15,16)

InChI Key

XYDFRBRJROYSKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)NCC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-2-(neopentylamino)-5-pyrimidinecarboxylate typically involves the reaction of ethyl 4-hydroxy-2-chloro-5-pyrimidinecarboxylate with neopentylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-(neopentylamino)-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ethyl 4-oxo-2-(neopentylamino)-5-pyrimidinecarboxylate.

    Reduction: Formation of ethyl 4-hydroxy-2-(neopentylamino)-5-pyrimidinecarboxamide.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-hydroxy-2-(neopentylamino)-5-pyrimidinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-2-(neopentylamino)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly impacts electronic and steric properties:

  • Ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate: Features an ethylthio (-S-C₂H₅) group. The thioether enhances lipophilicity but may reduce metabolic stability compared to amino groups. It has a melting point of 104–106°C and solubility in chloroform .
  • Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate : Contains a sulfonyl (-SO₂CH₃) group, which is strongly electron-withdrawing. This polar group may improve water solubility but reduce membrane permeability .
  • This compound has a molecular weight of 245.24 g/mol .
  • Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate : The trifluoromethyl (-CF₃) group is electron-withdrawing and lipophilic, often used to enhance bioavailability .

Substituent Variations at Position 4

The hydroxyl group at position 4 is conserved in many analogs, but some derivatives feature amino or other groups:

  • This compound has a high structural similarity score (0.95) to the target .
  • Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate: Introduces a methoxybenzyl-protected amino group, which may serve as a prodrug strategy .

Key Insight : The hydroxyl group at position 4 in the target compound contributes to hydrogen-bonding interactions, which are critical for binding to biological targets like enzymes or receptors.

Ester Group Modifications

The ethyl ester at position 5 is common, but other esters (e.g., methyl) or carboxylic acids are observed:

  • 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid : The free carboxylic acid form, which may enhance water solubility but reduce cell permeability .

Key Insight : Ethyl esters balance lipophilicity and hydrolytic stability, making them preferred in prodrug designs.

Physical and Chemical Properties

Compound Name Substituent (Position 2) Substituent (Position 4) Melting Point (°C) Solubility Key Application
Ethyl 4-hydroxy-2-(neopentylamino)-5-pyrimidinecarboxylate Neopentylamino Hydroxy N/A N/A Pharmaceutical intermediate (inferred)
Ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate Ethylthio Amino 104–106 Chloroform Heterocyclic intermediate
Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate 2-Pyridinyl Hydroxy N/A N/A Research chemical
4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid Methylthio Amino N/A N/A High similarity (0.95) to target

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.